molecular formula C11H18O2 B14697193 2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane CAS No. 24403-63-2

2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane

Cat. No.: B14697193
CAS No.: 24403-63-2
M. Wt: 182.26 g/mol
InChI Key: FZUZHGQMUPIULI-UHFFFAOYSA-N
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Description

2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a heptynyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with hept-4-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring or the heptynyl side chain, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the dioxolane ring and the heptynyl side chain, which can participate in different chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane is unique due to its combination of a dioxolane ring and a heptynyl side chain, which imparts distinct reactivity and potential applications. This structural uniqueness differentiates it from other similar compounds and makes it valuable for specific research and industrial purposes.

Properties

CAS No.

24403-63-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-hept-4-ynyl-2-methyl-1,3-dioxolane

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-11(2)12-9-10-13-11/h3,6-10H2,1-2H3

InChI Key

FZUZHGQMUPIULI-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCCC1(OCCO1)C

Origin of Product

United States

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